molecular formula C7H8ClN3O3 B11776225 4-Chloro-3-ethoxy-5-nitropyridin-2-amine

4-Chloro-3-ethoxy-5-nitropyridin-2-amine

Cat. No.: B11776225
M. Wt: 217.61 g/mol
InChI Key: VYGAJCPSFYVUNM-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-5-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H8ClN3O3 It is characterized by the presence of a chloro, ethoxy, and nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-5-nitropyridin-2-amine typically involves the nitration of 4-chloro-3-ethoxypyridine followed by amination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The resulting nitro compound is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-ethoxy-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and ethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitropyridin-2-amine
  • 4-Amino-3-ethoxy-5-nitropyridin-2-amine
  • 4-Chloro-3-ethoxy-5-aminopyridin-2-amine

Uniqueness

4-Chloro-3-ethoxy-5-nitropyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

4-chloro-3-ethoxy-5-nitropyridin-2-amine

InChI

InChI=1S/C7H8ClN3O3/c1-2-14-6-5(8)4(11(12)13)3-10-7(6)9/h3H,2H2,1H3,(H2,9,10)

InChI Key

VYGAJCPSFYVUNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CN=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

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